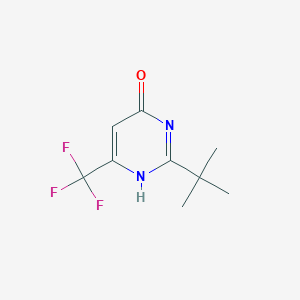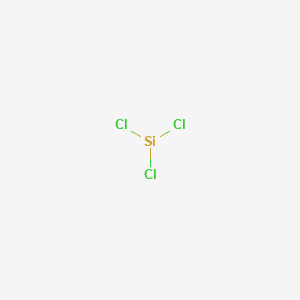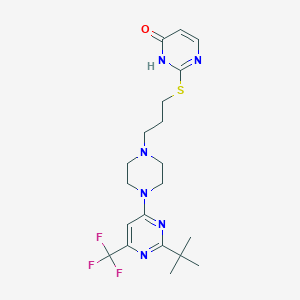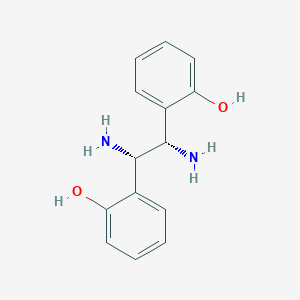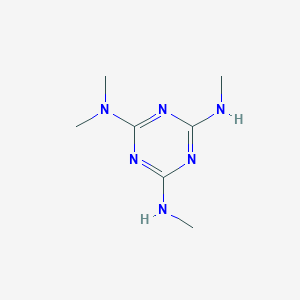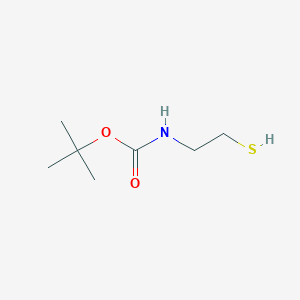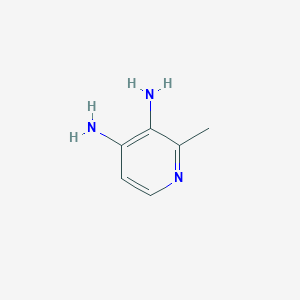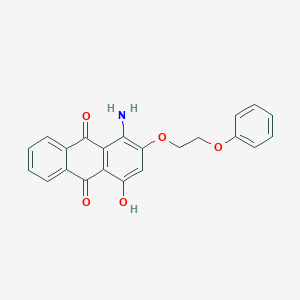
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-, also known as AQ4N, is an organic compound that has gained significant attention in the field of cancer research. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. The activation of AQ4N produces a cytotoxic agent that selectively targets cancer cells while sparing healthy cells. This makes AQ4N a promising candidate for cancer therapy.
Mechanism Of Action
The activation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- under hypoxic conditions produces a cytotoxic agent that induces DNA damage and cell death in cancer cells. The cytotoxic agent is believed to be a nitroreductase enzyme that is overexpressed in hypoxic cancer cells. This selective activation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- in cancer cells makes it a promising candidate for cancer therapy.
Biochemical And Physiological Effects
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. This makes 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has several advantages for lab experiments. It is a selective cytotoxic agent that targets cancer cells while sparing healthy cells. It also enhances the efficacy of radiation therapy and chemotherapy. However, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has some limitations for lab experiments. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. It also has limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- research. One direction is to optimize the synthesis method to improve the yield and purity of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-. Another direction is to develop new delivery methods for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- to improve its solubility and bioavailability. Further preclinical and clinical studies are also needed to evaluate the safety and efficacy of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- in humans. Additionally, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- can be combined with other cancer therapies to enhance their efficacy and reduce toxicity. Overall, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has great potential as a cancer therapy and further research is needed to fully explore its potential.
Synthesis Methods
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- can be synthesized using various methods, including the condensation of 9,10-anthraquinone-2-sulfonyl chloride with 2-phenoxyethanol, followed by the reaction with ethylenediamine. Another method involves the reaction of 9,10-anthraquinone-2-sulfonyl chloride with 2-(2-phenoxyethoxy)ethanol and ammonia.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has been extensively studied for its potential use in cancer therapy. In preclinical studies, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has also been shown to enhance the efficacy of radiation therapy and chemotherapy in animal models.
properties
CAS RN |
17418-59-6 |
|---|---|
Product Name |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- |
Molecular Formula |
C22H17NO5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO5/c23-20-17(28-11-10-27-13-6-2-1-3-7-13)12-16(24)18-19(20)22(26)15-9-5-4-8-14(15)21(18)25/h1-9,12,24H,10-11,23H2 |
InChI Key |
QIQBPLFYOLFHTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Other CAS RN |
17418-59-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)
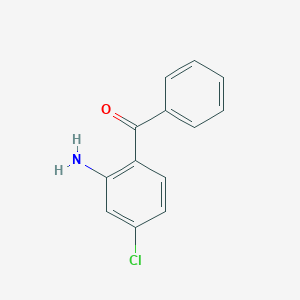
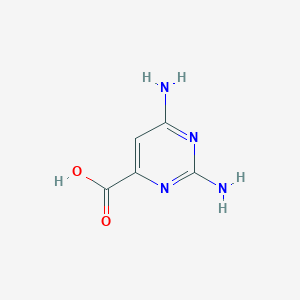
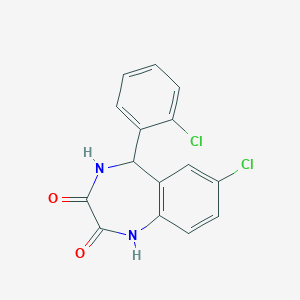
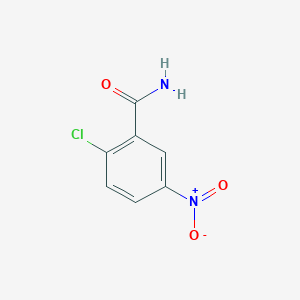
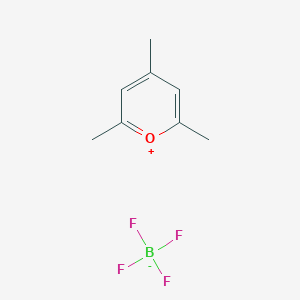
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
